molecular formula C24H22ClNO4 B11393212 N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(3-chlorobenzyl)-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11393212
M. Wt: 423.9 g/mol
InChI Key: XIKPLMZAPZHCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a tetramethylfurochromenyl moiety, and an acetamide functional group

Properties

Molecular Formula

C24H22ClNO4

Molecular Weight

423.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H22ClNO4/c1-12-8-19-22(23-21(12)13(2)15(4)29-23)14(3)18(24(28)30-19)10-20(27)26-11-16-6-5-7-17(25)9-16/h5-9H,10-11H2,1-4H3,(H,26,27)

InChI Key

XIKPLMZAPZHCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)Cl)C)C4=C1C(=C(O4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the furochromenyl core, followed by the introduction of the tetramethyl groups. The chlorophenylmethyl group is then attached through a nucleophilic substitution reaction. Finally, the acetamide group is introduced via an amidation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-2-{2,3,4,9-TETRAMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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